Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVFKGFNUBWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2C1CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridine core
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize the formation of by-products.
Chemical Reactions Analysis
Epimerization and Stability
The trans-isomer formed during photocyclization undergoes rapid epimerization to the thermodynamically stable cis-isomer under mild conditions (e.g., silica gel or trifluoroacetic acid) . In contrast, base-mediated epimerization (e.g., NaH) leads to unexpected oxygenation at C4a due to air exposure .
Comparative Epimerization Pathways:
| Condition | Result |
|---|---|
| Silica gel (1 h) | Complete conversion to cis-isomer |
| TFA (3 h, 2 equiv) | Complete epimerization |
| NaH (THF, air) | C4a-hydroxylation (cis-C4a-OH product) |
Post-Cyclization Functionalization
The cis-hexahydrocarbazol-4-one scaffold undergoes diverse transformations:
Reduction and Grignard Addition
-
Reduction with NaBH₄ : Yields alcohol 12a as a single diastereomer (93% yield) .
-
Grignard Addition : Produces substituted alcohols (e.g., 13a ) with complete diastereoselectivity (70% yield) .
Methylation
Enolate formation with NaH followed by methyl iodide quenching introduces a methyl group at C4a (70% yield) .
Limitations and Scope
-
Steric Effects : Substituents like tert-butyl in the meta position on the aryl group direct regioselectivity during photocyclization .
-
Incompatible Substrates : Free hydroxyphenyl or 2-pyridyl groups hinder [6π] photocyclization .
Photocyclization
Scientific Research Applications
It appears there may be a typo in the query, as the compound name includes "Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4 -yl)carbamate" while the provided search results refer to "Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6 -yl]carbamate." This article will focus on the applications of "Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate" based on the available search results.
Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is a complex organic compound with a unique structure, including a tert-butyl group and a cyclopenta[c]pyridine ring system. The carbamate functional group contributes to its chemical reactivity and potential biological activity.
Potential Applications
- Neurology and Pharmacology The compound's structure suggests potential activity in areas such as neurology or pharmacology because of its ability to cross biological membranes and interact with central nervous system targets. It can modulate enzyme activity or receptor function, making it a candidate for therapeutic applications.
- Organic Synthesis Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is synthesized through multi-step organic reactions from simpler precursors.
Structural Features and Significance
Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate stands out due to its specific cyclopenta[c]pyridine structure combined with the tert-butyl group. This arrangement influences its reactivity and biological interactions significantly compared to similar compounds.
Related Compounds
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Tert-butyl (3AS,4AS,7AR)-7A-hydroxy-6,7-diisopropoxy-4A-methyl-5-oxo-2,3,3A,4,4A,5,7A,7B-octahydro-1H-pentaleno[1,2-B]pyrrole-1-carboxylate | Tert-butyl 2-(aminomethyl)-2-methyl-piperidine | Contains multiple isopropoxy groups |
| Methyl (4aS,7aR)-2,3,4...oxazine | Methyl (4aS,...oxazine | Contains an oxazine ring |
| Tert-butyl (4S,...octahydro... | Tert-butyl N-(...octahydro... | Variation in stereochemistry |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Key Features: Features a norbornane-derived bicyclo[2.2.1]heptane system with an embedded nitrogen atom. The increased ring strain compared to the target compound’s cyclopenta[c]pyridine may enhance reactivity in alkylation or acylation reactions .
- Applications : Used as a chiral building block in opioid receptor ligands and protease inhibitors .
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Molecular Formula: C₁₄H₂₃NO₃
- Key Features: A bicyclo[2.2.2]octane scaffold with a formyl substituent.
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate (CAS: 2029751-64-0)
- Molecular Formula : C₁₄H₂₀N₂O₃
- Key Features : Contains a pyridinyl ketone side chain. The ketone group introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound’s Boc-protected amine .
- Applications : Likely used in kinase inhibitor synthesis due to pyridine’s metal-coordinating properties .
Pharmacological Derivatives
Fluorescent Mu-Opioid Ligand (e.g., Compound 95h)
- Molecular Formula : C₂₆H₃₃N₃O₇
- Key Features: Incorporates a benzofuroisoquinoline core and Boc-protected lysine. While pharmacologically active, its polycyclic structure contrasts with the target compound’s simplicity, highlighting trade-offs between target affinity and synthetic complexity .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₂N₂O₂ | 262.33 | Boc-protected bicyclic amine | CNS drug intermediates |
| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | C₁₁H₂₀N₂O₂ | 236.29 | Azabicycloheptane, Boc | Opioid ligands, protease inhibitors |
| tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | C₁₄H₂₃NO₃ | 263.34 | Formyl, bicyclooctane, Boc | Conformationally flexible scaffolds |
| Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate | C₁₄H₂₀N₂O₃ | 264.32 | Pyridinyl ketone, Boc | Kinase inhibitors |
Research Findings and Trends
- Synthetic Accessibility: The target compound’s hydrogenated pyridine core requires selective hydrogenation, whereas norbornane derivatives (e.g., 2-azabicyclo[2.2.1]heptane) are often synthesized via Diels-Alder reactions .
- Physicochemical Properties : The cyclopenta[c]pyridine system offers intermediate lipophilicity (logP ~2.5), balancing membrane permeability and aqueous solubility better than more rigid or polar analogues .
- Biological Activity : Bicyclic amines like the target compound show promise in dopamine receptor modulation, whereas pyridinyl ketones (e.g., CAS 2029751-64-0) are explored for kinase inhibition .
Biological Activity
Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 2309442-01-9
Structure
The compound features a tert-butyl group attached to a cyclopentapyridine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit substantial antimicrobial properties. For instance:
- Activity Against Gram-positive Bacteria : The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL). This is comparable to established antibiotics like vancomycin and linezolid .
- Mechanism of Action : The antimicrobial action is believed to involve the depolarization of bacterial cytoplasmic membranes, leading to a loss of membrane potential and ultimately cell death .
Study 1: Efficacy Against MRSA
A study assessed the efficacy of this compound against various strains of MRSA. Results showed that the compound not only inhibited growth but also reduced biofilm formation significantly.
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA (USA300) | 1.56 μg/mL |
| MRSA (USA100) | 3.12 μg/mL |
| VREfm | 0.78 μg/mL |
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of the compound towards mammalian cells compared to bacterial cells. It was found that the compound exhibited minimal cytotoxicity in lung MCR-5 and skin BJ fibroblast cell lines while maintaining potent antibacterial activity.
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCR-5 | >100 |
| BJ Fibroblast | >100 |
Pharmacological Potential
The unique structure of this compound suggests potential applications in pharmacology beyond antimicrobial activity:
- Anti-inflammatory Effects : Preliminary data suggest that similar compounds may modulate inflammatory pathways.
- Neuroprotective Properties : Due to its interaction with certain neurotransmitter systems in animal models, there is speculation about its neuroprotective effects.
Q & A
Q. What analytical workflows identify and quantify byproducts in scaled-up syntheses?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) targets suspected byproducts (e.g., dimeric adducts or dealkylated species). Semi-preparative HPLC isolates unknowns for NMR structural elucidation . Quantitation uses external calibration curves (R² >0.99) .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
